molecular formula C14H18N4O3S B2933322 5-{[2-(diethylamino)-1,3-thiazol-5-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 477855-05-3

5-{[2-(diethylamino)-1,3-thiazol-5-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B2933322
CAS RN: 477855-05-3
M. Wt: 322.38
InChI Key: QRWKUYUBPCTHSO-UHFFFAOYSA-N
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Description

The compound “5-{[2-(diethylamino)-1,3-thiazol-5-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione” is a chemical compound that falls under the category of heterocyclic compounds . It’s part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .


Synthesis Analysis

These compounds are synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Synthesis and Chemical Characterization

Structurally related compounds have been synthesized and characterized, providing a foundation for understanding the chemical properties and reactivity of similar compounds. For instance, the synthesis of novel thiazolopyrimidine derivatives has been explored, highlighting the versatility of these compounds in chemical synthesis and their potential as scaffolds for further chemical modifications (Nagarajaiah & Begum, 2014). These studies underscore the importance of such compounds in developing new chemical entities with potential applications in various scientific domains.

Potential Applications in Antibacterial Research

Some derivatives have been investigated for their antibacterial activities, suggesting the potential use of structurally related compounds in antibacterial research. For example, the study on 1,3,4-oxadiazole thioether derivatives revealed promising antibacterial activities against specific bacterial strains, indicating the relevance of such compounds in addressing bacterial resistance and developing new antibacterial agents (Song et al., 2017).

Insights into Supramolecular Aggregation and Conformational Features

Research on thiazolopyrimidines has provided insights into their conformational features and supramolecular aggregation, which are crucial for understanding the molecular interactions and potential applications of these compounds in materials science and molecular engineering (Nagarajaiah & Begum, 2014). These studies offer a glimpse into how structurally related compounds might be used to engineer materials with specific properties.

Contribution to Heterocyclic Chemistry

The synthesis and characterization of related compounds contribute significantly to heterocyclic chemistry, providing new routes to synthesize heterocyclic compounds with potential applications in drug discovery, material science, and as intermediates in organic synthesis (Mabkhot et al., 2011). The exploration of these compounds enriches the toolbox of synthetic chemists and opens up new avenues for research and development.

properties

IUPAC Name

5-[[2-(diethylamino)-1,3-thiazol-5-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-5-18(6-2)13-15-8-9(22-13)7-10-11(19)16(3)14(21)17(4)12(10)20/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWKUYUBPCTHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(S1)C=C2C(=O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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